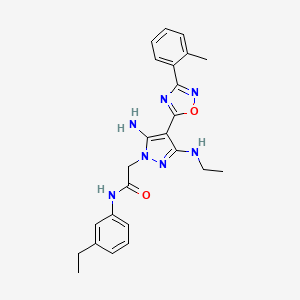

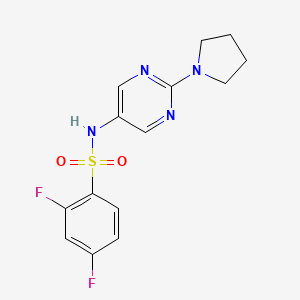

2-((1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that likely contains an imidazole ring and azetidine ring structures, both of which are common in many biologically active compounds . The presence of sulfonyl groups suggests that it might have some interesting chemical properties .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole and azetidine rings, as well as the sulfonyl groups. These groups can participate in a variety of chemical reactions .

Applications De Recherche Scientifique

Synthesis, Characterization, and Antimicrobial Activity of Azetidin-2-one based Phenyl Sulfonyl Pyrazoline Derivatives

The research delved into synthesizing and characterizing a series of compounds derived from Azetidin-2-one, which showed notable antibacterial and antifungal activities. The specific compound mentioned in the study involves a complex structure, including a phenylsulfonyl moiety, indicating a potential application in antimicrobial treatments (Shah et al., 2014).

An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent

This study introduces a reagent, imidazole-1-sulfonyl azide hydrochloride, showcasing its ability to act as a 'diazo donor' in various chemical reactions. The reagent is noteworthy for its ease of preparation, stability, and cost-effectiveness, making it a valuable tool in chemical synthesis (Goddard-Borger & Stick, 2007).

Synthesis and Antimicrobial Activities of Imidazole Derivatives

This study focuses on synthesizing and characterizing a specific compound, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, and assessing its antimicrobial properties. Despite the meticulous synthesis and characterization, the compound showed no significant activity against the tested organisms (Ovonramwen et al., 2021).

Antitumor and Anticancer Applications

Farnesyl Protein Transferase Inhibitor ZARNESTRA R115777 - History of a Discovery

This compound, with a similar imidazole structure, was identified as a potent and selective inhibitor of farnesyl protein transferase. It demonstrated significant antitumor effects in vivo and was under phase III clinical evaluation, highlighting its potential in cancer therapy (Venet et al., 2003).

Imidazole Analogues of Fluoxetine, a Novel Class of Anti-Candida Agents

The study explores imidazole analogues of fluoxetine, which exhibited potent anti-Candida activity, potentially offering new avenues in antifungal treatments. This underscores the versatility of imidazole structures in developing therapeutic agents (Silvestri et al., 2004).

Orientations Futures

Propriétés

IUPAC Name |

2-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O4S2/c1-16-7-6-15-13(16)22(18,19)10-8-17(9-10)23(20,21)12-5-3-2-4-11(12)14/h2-7,10H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXXJINRPWKNNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Benzyl-2-chloro-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]acetamide](/img/structure/B2469770.png)

![methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B2469772.png)

![tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2469779.png)

![6-Amino-3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2469780.png)

![N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B2469781.png)

![3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2469786.png)

![2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B2469787.png)